N-Methylmorpholin-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methylmorpholin-4-amine hydrochloride is a chemical compound with the CAS Number: 2247105-72-0 . It has a molecular weight of 152.62 . .

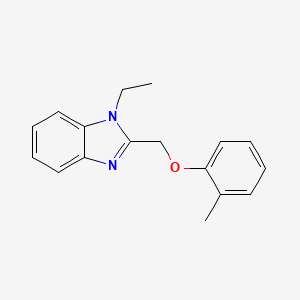

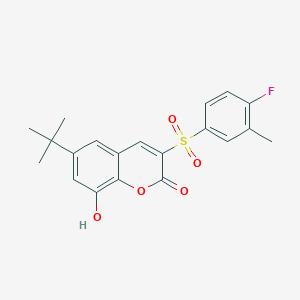

Molecular Structure Analysis

The InChI code for N-Methylmorpholin-4-amine hydrochloride is1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

N-Methylmorpholin-4-amine hydrochloride has a molecular weight of 152.62 . .Scientific Research Applications

Analytical Method Development

N-Methylmorpholin-4-amine hydrochloride, as a degradation product of N-methylmorpholine-N-oxide (NMMO), plays a role in analytical chemistry. A method based on capillary electrophoresis with indirect UV detection has been developed to separate and quantify NMMO and its main degradation products, including N-methylmorpholine (NMM) and morpholine (M). This method is crucial for monitoring the kinetics of reaction mixtures containing NMMO, NMM, and M, even in a 1000-fold excess of NMMO (Potthast et al., 2000).

Industrial Applications and Safety

In the industrial production of polyurethane foam, N-methylmorpholine is a significant component. Its levels in the workroom air of a polyurethane foam factory were determined using gas chromatography and isotachophoresis, highlighting the need for monitoring and ensuring workplace safety (Hansén et al., 1986).

Fiber Production and Solvent Analysis

N-Methylmorpholin-4-amine hydrochloride, as a component of NMMO, is involved in the Lyocell process for producing fibers. This process, ideally, should not cause chemical changes in pulp or solvent. However, side reactions and byproduct formation, including degradation of cellulose and NMMO, can occur. Understanding these chemical aspects is vital for the safe and economical production of Lyocell fibers (Rosenau et al., 2001).

Thermodynamic Modeling

A comprehensive thermodynamic model, including N-methylmorpholine and its hydrochlorides, was developed to simulate refinery overhead environments. This model is crucial for understanding the formation of amine hydrochlorides in multicomponent mixtures, which could lead to corrosive conditions (Lencka et al., 2016).

Synthesis and Characterization in Pharmaceutical Settings

N-Methylmorpholine plays a role in the synthesis of complex pharmaceutical targets, such as in the preparation of JAK2 Inhibitor LY2784544. Its coupling with other compounds demonstrates its utility in medicinal chemistry and the synthesis of a range of analogues (Douglas et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

N-Methylmorpholin-4-amine hydrochloride, also known as N-Methylmorpholin-4-amine;hydrochloride, is a cyclic tertiary amine It is known to be used as a base catalyst for the generation of polyurethanes and other reactions .

Mode of Action

The compound interacts with its targets by acting as a base catalyst . This means it can accept protons from other substances, thereby facilitating chemical reactions. The exact changes resulting from this interaction depend on the specific reaction in which the compound is involved.

Biochemical Pathways

It is known to play a role in the generation of polyurethanes . Polyurethane synthesis involves the reaction of a polyol with a diisocyanate, and N-Methylmorpholin-4-amine hydrochloride can act as a catalyst in this process .

Result of Action

The molecular and cellular effects of N-Methylmorpholin-4-amine hydrochloride’s action are largely dependent on the specific reactions it catalyzes. In the case of polyurethane synthesis, for example, it facilitates the formation of urethane linkages, leading to the production of polyurethane polymers .

Action Environment

The action, efficacy, and stability of N-Methylmorpholin-4-amine hydrochloride can be influenced by various environmental factors. For instance, its efficacy as a catalyst may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture . Its stability could be influenced by factors such as light, heat, and the presence of oxygen .

properties

IUPAC Name |

N-methylmorpholin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBTBOJPDXSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CCOCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

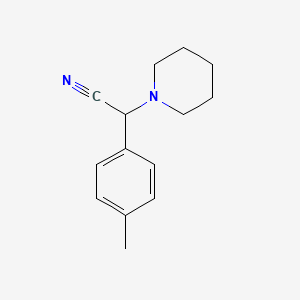

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)

![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)

![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)